5-HT2A Receptor Partial Agonism: Reduced Intrinsic Efficacy Compared to Ibogainalog (IBG)
Noribogainalog (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-9-ol) acts as a potent but partial agonist at the serotonin 5-HT2A receptor, with an EC50 of approximately 90 nM and maximal efficacy (Emax) limited to 35–45% of the serotonin response [1]. This contrasts with ibogainalog (IBG, 9-methoxy analog), which exhibits higher intrinsic efficacy at 5-HT2A, and ibogaminalog (DM506, 9-H analog), which shows a distinct efficacy profile [2]. The lower Emax of noribogainalog is a critical determinant of its non-hallucinogenic character, as full or high-efficacy 5-HT2A agonism is strongly correlated with hallucinogenic activity and the induction of the head-twitch response (HTR) in rodents [1].
| Evidence Dimension | 5-HT2A Receptor Agonist Intrinsic Efficacy (Emax) |
|---|---|
| Target Compound Data | EC50 ≈ 90 nM; Emax = 35–45% (partial agonist) [1] |
| Comparator Or Baseline | Ibogainalog (IBG) acts as a full or high-efficacy 5-HT2A agonist with Emax significantly exceeding 50% [2]; classical psychedelics (e.g., psilocin, LSD) typically display Emax > 80%. |
| Quantified Difference | Noribogainalog Emax is approximately 35–45 percentage points lower than full agonists, classifying it as a partial agonist. This functional selectivity translates to a therapeutically permissive window devoid of hallucinogenic activity. |
| Conditions | In vitro functional assays; recombinant human 5-HT2A receptor expressed in HEK293 cells; calcium flux or IP1 accumulation readout [1]. |
Why This Matters
This partial agonist profile enables psychoplastogenic and analgesic effects without hallucinogenic liability, a key procurement criterion for neurological research programs seeking to dissociate therapeutic neuroplasticity from psychedelic side effects.
- [1] Lallai V, Kho S, Martin AC, Fowler JP, Roach ML, Wang K, et al. AI-derived therapeutic development of a serotonin receptor-targeting drug for the treatment of opioid use disorder. Proc Natl Acad Sci U S A. 2026 Apr;123(15):e2516807123. doi: 10.1073/pnas.2516807123. View Source
- [2] Arias HR, Micheli L, Jensen AA, Galant S, Vandermoere F, Venturi D, et al. Ibogalogs decrease neuropathic pain in mice through a mechanism involving crosstalk between 5-HT2A and mGlu2 receptors. Biomed Pharmacother. 2025 Mar;184:117887. doi: 10.1016/j.biopha.2025.117887. View Source
